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Cardiotoxin Analog (CTX) IV (6-12) TFA

Cat. No.: B8087412
M. Wt: 1013.2 g/mol
InChI Key: GHUKFCBMUNPTER-PUGIKGIGSA-N
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Description

Context of Snake Venom Peptidomics and Three-Finger Toxin Research

Snake venoms are complex cocktails of proteins and peptides that have evolved over millions of years for predation and defense. The field of peptidomics, which focuses on the comprehensive study of peptides in a biological sample, has been instrumental in identifying and characterizing the vast array of bioactive molecules within these venoms. Among the most studied components are the three-finger toxins (3FTx), a superfamily of non-enzymatic proteins found predominantly in the venom of snakes from the Elapidae family, which includes cobras, kraits, and mambas.

Three-finger toxins are characterized by a common protein fold consisting of three beta-strand loops extending from a central core that is stabilized by four or five conserved disulfide bonds. Despite their conserved structure, these toxins exhibit a remarkable diversity of pharmacological effects. Many are neurotoxins that target acetylcholine (B1216132) receptors, leading to paralysis, while others, known as cardiotoxins (CTXs) or cytotoxins (CTXs), exert their effects by disrupting cell membranes. The study of these toxins is not only crucial for developing effective snakebite treatments but also holds promise for the development of new therapeutic agents and research tools.

Origin and Isolation of Cardiotoxin (B1139618) Analog IV (CTX IV) from Naja naja atra Venom

Cardiotoxin Analog IV (CTX IV) is a naturally occurring polypeptide isolated from the venom of the Taiwan cobra, Naja naja atra (also known as the Chinese cobra). researchgate.net This venom is a rich source of various cardiotoxin isoforms, which can constitute a significant portion of the venom's dry weight. researchgate.net The isolation of CTX IV from crude venom is typically achieved through a multi-step process involving techniques such as gel filtration chromatography on Sephadex G-50, followed by ion-exchange chromatography on CM-cellulose. researchgate.net

CTX IV is a single-chain polypeptide composed of 60 amino acids. researchgate.net A unique feature of CTX IV among cardiotoxin isoforms is the presence of a positively charged arginine residue at its N-terminus. researchgate.netgenscript.com Like other cardiotoxins, it demonstrates potent cytotoxic activity. researchgate.net The genomic DNA encoding for Cardiotoxin 4 has been isolated and shown to have a similar organizational structure to that of cobrotoxin, another toxin from the same venom, suggesting a close evolutionary relationship. nih.gov

Derivation and Significance of Cardiotoxin Analog (CTX) IV (6-12) TFA as a Minimal Active Peptide Fragment

This compound is a synthetically derived peptide fragment of the full-length CTX IV. medchemexpress.commedchemexpress.com Its sequence, Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2, corresponds to the amino acid residues at positions 6 through 12 of the parent toxin. medchemexpress.com This particular region is part of the N-terminal hydrophobic loop of CTX IV, which has been identified as a critical domain for the toxin's interaction with cell membranes. medchemexpress.commedchemexpress.com

The significance of this minimal active peptide fragment lies in its ability to mimic the membrane-disrupting activity of the parent toxin in a simplified and more controlled manner. By isolating this key functional region, researchers can investigate the fundamental principles of how cardiotoxins bind to and perturb lipid bilayers without the structural complexity of the full 60-amino acid protein. Studies using this fragment have shown that it specifically targets and binds to negatively charged phospholipid membranes, such as those containing phosphatidylserine (B164497) and phosphatidylinositol. medchemexpress.commedchemexpress.com This interaction is driven by both hydrophobic forces and electrostatic attraction, leading to the disruption of the membrane's structural integrity. medchemexpress.com Research on this fragment is pivotal for understanding the structure-activity relationships of cardiotoxins, providing insights into how a small segment of a larger protein can be responsible for a significant portion of its biological activity.

Overview of Research Trajectories for Cardiotoxin Analogs

The study of cardiotoxin analogs and their fragments, such as CTX IV (6-12) TFA, has opened up several promising avenues of research. These investigations aim to harness the potent biological activities of these peptides for various scientific and potential therapeutic applications.

One major research trajectory is the elucidation of the precise mechanisms of membrane disruption. By studying how these peptides interact with different types of lipid bilayers, scientists can gain a deeper understanding of membrane biophysics, including lipid organization, membrane fusion, and pore formation. This knowledge is fundamental to cell biology and can inform the design of other membrane-active agents.

Another significant area of research is the development of novel antimicrobial peptides. The ability of cardiotoxin fragments to disrupt microbial cell membranes makes them attractive templates for designing new antibiotics that could be effective against drug-resistant bacteria. nih.gov Researchers are exploring modifications to the native sequences to enhance their antimicrobial potency while minimizing their toxicity to mammalian cells. nih.gov

Furthermore, the cytotoxic properties of cardiotoxins and their analogs are being investigated for their potential in cancer therapy. oncotarget.com The ability of these peptides to preferentially interact with and lyse certain types of cells could be exploited to target and destroy cancer cells. Research is ongoing to improve the specificity and delivery of these peptides to tumor sites. oncotarget.com

Finally, these peptide fragments serve as valuable research tools in their own right. They can be used to probe the lipid composition of cell membranes and to study cellular processes that involve membrane perturbation, such as cell death and inflammation. The synthesis of various analogs also allows for detailed structure-function relationship studies, advancing the field of peptide engineering. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H71F3N10O9 B8087412 Cardiotoxin Analog (CTX) IV (6-12) TFA

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUKFCBMUNPTER-PUGIKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71F3N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1013.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Dynamics of Cardiotoxin Analog Ctx Iv 6 12 Tfa

Primary Sequence Analysis: H-Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2

The primary structure of Cardiotoxin (B1139618) Analog (CTX) IV (6-12) TFA is a heptapeptide with the sequence Leucine-Isoleucine-Proline-Proline-Phenylalanine-Tryptophan-Lysine. genscript.comgtpeptide.com The "H-" at the N-terminus indicates a free amino group, while the "-NH2" at the C-terminus signifies that the terminal carboxyl group is amidated. This C-terminal amidation is a common modification that neutralizes the negative charge of the carboxyl group, which can enhance the peptide's stability and biological activity.

The sequence is composed of a mix of hydrophobic and charged amino acids, which is critical for its function as a membrane-active peptide. medchemexpress.com

Table 1: Amino Acid Composition of CTX IV (6-12) TFA This interactive table details the amino acids present in the peptide sequence.

Position Amino Acid 3-Letter Code 1-Letter Code Side Chain Property
1 Leucine (B10760876) Leu L Nonpolar, Aliphatic
2 Isoleucine Ile I Nonpolar, Aliphatic
3 Proline Pro P Nonpolar, Cyclic
4 Proline Pro P Nonpolar, Cyclic
5 Phenylalanine Phe F Nonpolar, Aromatic
6 Tryptophan Trp W Nonpolar, Aromatic

Table 2: Physicochemical Properties of Amino Acid Side Chains in CTX IV (6-12) TFA This table provides further details on the chemical nature of each amino acid's side chain.

Amino Acid Side Chain Formula Key Characteristics
Leucine (Leu) -CH2-CH(CH3)2 Hydrophobic; contributes to hydrophobic interactions within the peptide and with lipid membranes.
Isoleucine (Ile) -CH(CH3)-CH2-CH3 Isomeric with Leucine; its bulky, hydrophobic nature is important for packing within protein cores and membrane insertion.
Proline (Pro) -CH2-CH2-CH2- (forms a cyclic structure with the backbone amine) Unique cyclic structure restricts backbone flexibility, inducing kinks or turns. It is the only secondary amino acid. embopress.orgyoutube.com
Phenylalanine (Phe) -CH2-C6H5 Aromatic and very hydrophobic; participates in stacking interactions and hydrophobic packing.
Tryptophan (Trp) -CH2-C9H7N Largest amino acid with an aromatic indole ring; its fluorescence is often used to study peptide-membrane binding. medchemexpress.com

| Lysine (B10760008) (Lys) | -(CH2)4-NH3+ | Long, flexible side chain with a terminal primary amino group that is positively charged at physiological pH, enabling electrostatic interactions. |

Conformational States and Equilibrium in Solution, with a Focus on the N-terminal Loop (Loop-I)

The full cardiotoxin molecule is characterized by a three-finger fold, a structure composed of three β-sheet loops stabilized by four disulfide bridges. nih.gov The fragment CTX IV (6-12) corresponds to a section of the first of these loops (Loop-I). This loop is a critical functional domain, forming part of a hydrophobic core that interacts directly with and inserts into the lipid bilayer of cell membranes. medchemexpress.comnih.gov

A key feature influencing the conformational dynamics of proline-containing peptides is the cis/trans isomerization of the peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid). Unlike other peptide bonds, which strongly favor the trans conformation (>99.5%), the energy difference between the trans and cis states of an X-Pro bond is small. imrpress.combeilstein-journals.orgimrpress.com This results in a significant population of the cis conformation in solution, typically ranging from 5-30%. imrpress.comimrpress.com

The isomerization between the cis and trans forms is a slow process, often occurring on a timescale of seconds to minutes. This can lead to multiple distinct conformational states of the peptide coexisting in equilibrium. The specific ratio of cis to trans isomers is influenced by the nature of the amino acids flanking the proline residue. imrpress.comimrpress.com For the Ile-Pro and Pro-Pro bonds in CTX IV (6-12), the equilibrium between these states contributes to the conformational heterogeneity of the peptide in solution.

The presence of a di-proline (Pro-Pro) motif introduces a particularly rigid structural element into a peptide chain. embopress.org Peptides with consecutive proline residues are known to adopt a characteristic structure known as a polyproline II (PPII) helix, which is a left-handed helix with three residues per turn. embopress.org This motif introduces a distinct and stable "kink" or bend in the peptide backbone. embopress.orgyoutube.com

Molecular Mechanisms of Membrane Interaction for Cardiotoxin Analog Ctx Iv 6 12 Tfa

Specific Targeting of Negatively Charged Phospholipid Membranes

CTX IV (6-12) TFA demonstrates a pronounced specificity for membranes containing negatively charged phospholipids (B1166683). medchemexpress.com This targeted interaction is a critical initial step in its mechanism of action. The presence of anionic lipids within a membrane significantly enhances the binding and subsequent disruptive effects of the peptide.

Interactions with Phosphatidylserine (B164497) (PS) and Phosphatidylinositol (PI)

The peptide exhibits a strong affinity for phosphatidylserine (PS) and phosphatidylinositol (PI), two key anionic phospholipids found in eukaryotic cell membranes. medchemexpress.com Experimental evidence from fluorescence spectroscopy reveals the specific nature of this binding. When CTX IV (6-12) TFA interacts with vesicles containing PS and PI, a notable shift in its tryptophan fluorescence is observed.

Specifically, at a concentration of 10 μM, the peptide's fluorescence emission peak experiences a blue shift to 335 nm, accompanied by a significant increase in intensity upon binding to PS/PI vesicles. medchemexpress.com This phenomenon indicates the movement of the tryptophan residue from an aqueous environment to a more hydrophobic environment within the lipid bilayer, confirming a direct and specific interaction with these negatively charged lipids. medchemexpress.com Furthermore, studies on other cardiotoxins, such as CTX-2, have shown the ability to induce the formation of non-bilayer structures in membranes composed of phosphatidylcholine and phosphatidylserine, highlighting the profound impact of these interactions on membrane architecture. scielo.br

Role of Hydrophobic Interactions in Membrane Binding

Following the initial electrostatic attraction, hydrophobic interactions play a crucial role in the stable anchoring and embedding of CTX IV (6-12) TFA into the lipid bilayer. medchemexpress.com The peptide sequence contains a hydrophobic loop, corresponding to positions 6-12, which is instrumental in this process. medchemexpress.commedchemexpress.com

Molecular modeling studies on homologous cardiotoxins reveal that the three "finger" loops of the toxin form a continuous hydrophobic surface at their tips. nih.govnih.govnih.gov This hydrophobic region penetrates the nonpolar core of the membrane, driving the insertion of the peptide into the lipid bilayer. nih.govnih.gov The interaction of these hydrophobic residues with the acyl chains of the phospholipids is a key determinant of the peptide's ability to disrupt membrane integrity. mdpi.com

Significance of Electrostatic Attraction in Initial Membrane Association

The initial association of the highly basic CTX IV (6-12) TFA with the cell membrane is predominantly driven by nonspecific electrostatic attraction. medchemexpress.com As a polycationic peptide, it is drawn to the net negative charge of the anionic phospholipids present in the target membrane. nih.gov This electrostatic interaction is the first step in a multi-step process of membrane binding and disruption. nih.gov

This initial binding concentrates the peptide at the membrane surface, facilitating the subsequent, more specific hydrophobic interactions that lead to its insertion into the lipid bilayer. The electrostatic attraction effectively reduces the dimensionality of the search for its binding site, increasing the efficiency of membrane targeting.

Mechanisms of Peptide Embedding and Insertion into Lipid Bilayers

The embedding of CTX IV (6-12) TFA into the lipid bilayer is a dynamic process that follows the initial electrostatic binding. The insertion is primarily mediated by the hydrophobic loops of the peptide, which penetrate the hydrocarbon core of the membrane. nih.govnih.gov

The process can be conceptualized as follows:

Electrostatic Steering: The positively charged peptide is initially attracted to the negatively charged membrane surface.

Hydrophobic Insertion: The hydrophobic tips of the peptide's loops insert into the nonpolar region of the lipid bilayer. nih.gov

Conformational Change: Upon insertion, the peptide may undergo conformational changes to optimize its interaction with the hydrophobic environment of the membrane core.

This insertion process is critical for the subsequent disruption of the membrane structure.

Peptide-Induced Membrane Lipid Disorder and Structural Perturbation

The insertion of CTX IV (6-12) TFA into the lipid bilayer leads to significant disorder and structural perturbation of the membrane. medchemexpress.com This disruption is the underlying cause of the peptide's lytic activity. The presence of the peptide within the membrane disrupts the ordered packing of the phospholipid molecules, leading to increased membrane permeability and eventual lysis. medchemexpress.commedchemexpress.com

At a concentration of 25 μM, CTX IV (6-12) TFA can cause the complete hemolysis of erythrocytes, demonstrating its potent membrane-disrupting capabilities. medchemexpress.commedchemexpress.com The perturbation of the lipid bilayer is also dependent on the peptide concentration. At lower concentrations, the peptide may exist as monomers within the membrane, while at higher concentrations, it can oligomerize, leading to more extensive membrane damage. mdpi.com This can result in the formation of non-bilayer lipid structures, further compromising the barrier function of the cell membrane. scielo.br

Interactive Data Table: Fluorescence Spectroscopy of CTX IV (6-12) TFA

ParameterValueConditionReference
Peptide Concentration10 μMReal-time monitoring with PS/PI vesicles medchemexpress.com
Fluorescence Emission PeakBlue-shifted to 335 nmUpon binding to PS/PI vesicles medchemexpress.com
Fluorescence IntensitySignificantly increasedUpon binding to PS/PI vesicles medchemexpress.com

Interactive Data Table: Hemolytic Activity of CTX IV (6-12) TFA

Peptide ConcentrationOutcomeIncubation ConditionsReference
25 μMComplete hemolysis of erythrocytes37°C medchemexpress.commedchemexpress.com

Biophysical and Cellular Activities of Cardiotoxin Analog Ctx Iv 6 12 Tfa

Membrane Permeabilization and Lysis Pathways in Model Systems

Cardiotoxins, including the parent molecule of the (6-12) analog, are known to exert their effects by directly interacting with and disrupting the integrity of cell membranes. mdpi.com The primary mechanism involves the binding of the toxin to the cell membrane, followed by its insertion into the lipid bilayer, which leads to membrane permeabilization and eventual lysis. This interaction is driven by a combination of electrostatic and hydrophobic forces. nih.gov

The initial binding is often mediated by the electrostatic attraction between the positively charged residues on the cardiotoxin (B1139618) and the negatively charged phospholipids (B1166683), such as phosphatidylserine (B164497) and cardiolipin, which are often exposed on the outer leaflet of cancer cells or are components of bacterial membranes. nih.govmdpi.com Following this initial binding, the hydrophobic loops of the cardiotoxin penetrate the nonpolar core of the lipid bilayer. mdpi.com This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

Hemolytic Activity and Erythrocyte Membrane Disruption Mechanisms

A hallmark of cardiotoxin activity is the lysis of red blood cells (hemolysis). This lytic capability is a direct consequence of the toxin's ability to disrupt the erythrocyte membrane. Research on cardiotoxins from Naja naja atra has shown that they are potent hemolytic agents. scielo.br

A comparative study of two cardiotoxin analogs from Naja naja atra, CTX II and CTX IV, revealed that CTX IV exhibits significantly higher hemolytic activity. nih.gov This enhanced activity is attributed to the presence of a unique "cationic cluster" on the concave surface of the CTX IV molecule, which is absent in CTX II. nih.gov This cluster of positively charged residues is thought to enhance the binding of the toxin to the erythrocyte membrane, thereby facilitating its disruptive action. nih.gov

The hemolytic process is believed to occur in a stepwise manner. Initially, the cardiotoxin molecules bind to the surface of the erythrocyte membrane. This is followed by the insertion of the hydrophobic loops into the lipid bilayer, leading to a loss of membrane integrity and the eventual release of hemoglobin. The entire process is concentration-dependent, with higher concentrations of the toxin leading to more rapid and complete hemolysis. scielo.br

Table 1: Comparative Hemolytic Activity of Cardiotoxin Analogs from *Naja naja atra***

Cardiotoxin AnalogRelative Hemolytic ActivityKey Structural Difference
CTX IVAt least 2-fold higher than CTX IIPresence of a cationic cluster on the concave surface nih.gov
CTX IIBase levelLacks the specific cationic cluster found in CTX IV nih.gov

Cytotoxic Effects in In Vitro Cellular Models mediated by Membrane Integrity Loss

The membrane-disrupting properties of cardiotoxins are not limited to erythrocytes; they also confer potent cytotoxic activity against a variety of cell types, including cancer cells. mdpi.comfrontiersin.org The loss of membrane integrity is the primary mechanism underlying this cytotoxicity. By permeabilizing the plasma membrane, cardiotoxins induce a cascade of events leading to cell death. researchgate.netnih.gov

Studies on the venom of Naja naja atra and its purified cytotoxins have demonstrated significant cytotoxic effects against various human cancer cell lines. mdpi.com The cytotoxicity is dose-dependent, and the half-maximal inhibitory concentration (IC50) varies depending on the cell line and the specific cardiotoxin isoform. mdpi.com For instance, the purified cytotoxin from Naja atra (NA-CTX) has been shown to be highly cytotoxic to human lung adenocarcinoma (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines. frontiersin.org

The cytotoxic mechanism is directly linked to the disruption of the cell membrane. The initial damage to the plasma membrane leads to an influx of ions, such as Ca2+, and the leakage of essential intracellular components, ultimately resulting in necrotic cell death. nih.gov Some studies have also suggested that at lower concentrations, cardiotoxins can induce apoptosis, a form of programmed cell death, although the precise signaling pathways are still under investigation. nih.gov

Table 2: Cytotoxicity of Naja atra Venom and its Purified Cytotoxin (NA-CTX) against Human Cancer Cell Lines**

Cell LineAgentIC50 (µg/mL)
Human lung adenocarcinoma (A549)Naja atra Venom26.87 ± 8.86 mdpi.com
NA-CTX13.17 ± 2.72 mdpi.com
Human prostate cancer (PC-3)Naja atra VenomNot specified
NA-CTX20.90 ± 3.73 mdpi.com
Human breast cancer (MCF-7)Naja atra VenomNot specified
NA-CTXNot specified

Data from a study on the cytotoxicity of various cobra venoms and their cytotoxins. mdpi.com

Analysis of Tryptophan Fluorescence Shifts upon Membrane Binding as a Measure of Interaction

Tryptophan is an intrinsically fluorescent amino acid, and its fluorescence emission is highly sensitive to the polarity of its local environment. This property makes it a valuable probe for studying protein-membrane interactions. When a tryptophan residue moves from a polar aqueous environment to a nonpolar lipid environment, such as the interior of a cell membrane, its fluorescence emission spectrum typically exhibits a blue shift (a shift to a shorter wavelength) and an increase in quantum yield (fluorescence intensity).

Cardiotoxins, including those from Naja naja atra, contain tryptophan residues that are crucial for their interaction with membranes. nih.gov The (6-12) analog of CTX IV contains a tryptophan residue at position 11 of the parent molecule. Studies on the interaction of Naja atra cardiotoxins with other proteins, such as chymotrypsin, have utilized acrylamide (B121943) quenching of tryptophan fluorescence to confirm binding. nih.gov

Methodological Approaches for Investigating Cardiotoxin Analog Ctx Iv 6 12 Tfa

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are indispensable for elucidating the structural features of CTX IV (6-12) TFA and monitoring the dynamic changes that occur upon its interaction with lipid membranes.

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of peptides to membranes and the associated conformational shifts. CTX IV (6-12) TFA contains a tryptophan (Trp) residue within its sequence (Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2), which serves as an intrinsic fluorescent probe. medchemexpress.com The fluorescence emission of tryptophan is exquisitely sensitive to its local environment.

In aqueous solution, the tryptophan residue is exposed to the polar solvent. However, upon interaction with lipid membranes, the peptide inserts its hydrophobic residues into the nonpolar acyl chain region of the bilayer. This transition of the tryptophan residue from a polar to a hydrophobic environment results in distinct changes in its fluorescence signal.

Detailed research findings indicate that when CTX IV (6-12) TFA (at a concentration of 10 μM) binds to vesicles composed of negatively charged phospholipids (B1166683) like phosphatidylserine (B164497) (PS) or phosphatidylinositol (PI), its fluorescence emission spectrum undergoes a characteristic blue shift. medchemexpress.commedchemexpress.com The emission maximum shifts to a shorter wavelength, specifically to 335 nm, and the fluorescence intensity increases significantly. medchemexpress.commedchemexpress.com This phenomenon signals that the tryptophan residue has moved into a more nonpolar environment, shielded from the quenching effects of water, which is a hallmark of the peptide embedding into the lipid bilayer. medchemexpress.com This binding is attributed to the N-terminal hydrophobic loop corresponding to the (6-12) position of the parent cardiotoxin (B1139618). medchemexpress.com

Table 1: Fluorescence Spectroscopy Findings for CTX IV (6-12) TFA
ParameterConditionObservationInterpretationCitation
Peptide Concentration10 μM-- medchemexpress.commedchemexpress.com
Membrane ModelPhosphatidylserine (PS) / Phosphatidylinositol (PI) Vesicles-- medchemexpress.commedchemexpress.com
Fluorescence Emission MaximumBinding to PS/PI VesiclesBlue shift to 335 nmTryptophan residue moved to a more hydrophobic environment. medchemexpress.commedchemexpress.com
Fluorescence IntensityBinding to PS/PI VesiclesSignificant IncreasePeptide insertion into the membrane, shielding the tryptophan from solvent. medchemexpress.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. For the parent molecule, CTX IV, multidimensional proton NMR has been used to elucidate its structure. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used method for rapidly assessing the secondary structure of peptides and proteins. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. Different types of secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. researchgate.net

For a peptide like CTX IV (6-12) TFA, which is known to be part of a β-sheet-rich parent protein, CD spectroscopy would be employed to confirm its secondary structure both in solution and in the presence of membrane-mimetic environments. A distorted β-sheet conformation typically shows a negative band around 218 nm and a positive band near 200 nm. researchgate.net By acquiring CD spectra in aqueous buffer and then titrating in liposomes, researchers can monitor conformational changes upon membrane binding. A transition from a random coil or unstructured state in solution to a more ordered β-sheet structure upon interaction with the lipid bilayer would be evident from changes in the CD spectrum, providing complementary data to fluorescence and NMR studies.

Membrane Model Systems for Biophysical Characterization

To investigate the membrane-disrupting activity of CTX IV (6-12) TFA, well-defined model systems that mimic biological membranes are essential. These range from simple artificial vesicles to actual cell membranes.

Phospholipid vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They serve as excellent and highly controllable models for cell membranes. science.gov For studying CTX IV (6-12) TFA, which targets negatively charged membranes, liposomes are typically prepared using phospholipids such as phosphatidylserine (PS), phosphatidylinositol (PI), or mixtures thereof with zwitterionic lipids like phosphatidylcholine (PC). medchemexpress.commedchemexpress.com

The preparation involves dissolving the desired lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer. This process initially forms large, multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate filters with specific pore sizes. The resulting liposomes can then be used in various biophysical assays, such as the fluorescence binding studies described previously, to characterize the peptide-membrane interaction in a controlled environment.

To assess the lytic activity of CTX IV (6-12) TFA on a biological membrane, a hemolysis assay using red blood cells (erythrocytes) is a standard and effective method. medchemexpress.com The erythrocyte membrane is a natural lipid bilayer, and its rupture (hemolysis) leads to the release of hemoglobin, which can be quantified spectrophotometrically.

In these assays, a suspension of washed erythrocytes is incubated with varying concentrations of the peptide. The ability of CTX IV (6-12) TFA to disrupt the membrane structure and induce cell lysis is measured by monitoring the amount of hemoglobin released into the supernatant after centrifugation. medchemexpress.commedchemexpress.com Research has demonstrated that this peptide possesses potent hemolytic activity.

Table 2: Hemolysis Assay Findings for CTX IV (6-12) TFA
ParameterValue/ConditionResultInterpretationCitation
Peptide Concentration25 μMComplete hemolysisPotent membrane-disrupting activity leading to cell lysis. medchemexpress.com
Incubation Time30 minutes medchemexpress.com
Temperature37°C medchemexpress.com

Calcein (B42510) Leakage Assays for Membrane Permeabilization Studies

The ability of Cardiotoxin Analog (CTX) IV (6-12) TFA to disrupt cellular membranes is a key aspect of its biological activity. A widely used and effective method to quantify this membrane-disrupting capability is the calcein leakage assay. This assay provides a direct measure of the peptide's ability to form pores or otherwise compromise the integrity of a lipid bilayer.

The principle of the calcein leakage assay is based on the fluorescence properties of the dye calcein. At high concentrations, calcein self-quenches, resulting in low fluorescence emission. In the assay, artificial lipid vesicles, or liposomes, are loaded with a high concentration of calcein. These liposomes mimic the cell membrane. When this compound is introduced into the suspension of these calcein-loaded liposomes, it interacts with and disrupts the lipid bilayer. This disruption leads to the leakage of calcein from the interior of the liposomes into the surrounding buffer. The dilution of calcein in the external medium relieves the self-quenching, causing a significant and measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the membrane permeabilization activity of the peptide.

In a typical experimental setup, large unilamellar vesicles (LUVs) are prepared to encapsulate a self-quenching concentration of calcein. The fluorescence is monitored over time using a spectrofluorometer. After establishing a baseline fluorescence, this compound is added to the liposome (B1194612) suspension, and the change in fluorescence is recorded. To determine the maximum possible leakage (100% permeabilization), a detergent such as Triton X-100 is often added at the end of the experiment to completely lyse the liposomes.

Research findings from fluorescence spectroscopy studies have shown that this compound exhibits a specific interaction with negatively charged phospholipid membranes, such as those containing phosphatidylserine (PS) and phosphatidylinositol (PI). medchemexpress.commedchemexpress.com Upon binding to vesicles composed of these lipids, a significant increase in fluorescence intensity and a blue shift in the tryptophan fluorescence emission peak of the peptide are observed. medchemexpress.commedchemexpress.com This indicates the peptide's insertion into the membrane environment. Furthermore, hemolysis experiments have demonstrated that at a concentration of 25 μM, this compound can cause complete hemolysis of erythrocytes within 30 minutes, which is attributed to its membrane-disrupting activity. medchemexpress.commedchemexpress.com

Table 1: Experimental Data on Membrane Interaction of this compound

Experimental ConditionObservationImplication
10 μM peptide with PS/PI vesiclesFluorescence emission peak blue-shifted to 335 nm and intensity significantly increased. medchemexpress.commedchemexpress.comSpecific binding to negatively charged lipid membranes and insertion into the membrane. medchemexpress.commedchemexpress.com
25 μM peptide with erythrocytes (37°C)Complete hemolysis within 30 minutes. medchemexpress.commedchemexpress.comPotent membrane-disrupting and lytic activity. medchemexpress.commedchemexpress.com
5-6 μM peptide with negatively charged lipids (25°C)Shift and enhancement of tryptophan fluorescence peak. medchemexpress.comBinding to the membrane is likely mediated by the N-terminal hydrophobic loop (residues 6-12). medchemexpress.com

Peptide Synthesis and Modification Techniques for Structure-Activity Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for the rational design of analogs with potentially enhanced or modified properties. This is primarily achieved through chemical synthesis and the introduction of specific modifications.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess reagents and byproducts by simple filtration and washing of the resin-bound peptide.

The synthesis of this compound, with the sequence Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2, would typically employ the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. In this approach, the N-terminus of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups (e.g., Boc for Lysine (B10760008), tBu for Tyrosine if present).

The synthesis would proceed as follows:

Resin Selection and First Amino Acid Attachment: A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminally amidated peptide upon final cleavage. The first amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin.

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound lysine using a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Trp(Boc)-OH) is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the resin to form a new peptide bond.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Purification and Characterization: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

N-terminal and C-terminal Modifications and Their Impact on Peptide Behavior

To probe the structure-activity relationship of this compound, specific modifications can be introduced at the N-terminus and C-terminus. These modifications can influence various properties of the peptide, including its stability, charge, and interaction with the target membrane.

N-terminal Modifications:

The N-terminus of a peptide can be a critical determinant of its activity. For cardiotoxins, the N-terminal region is often involved in membrane binding. medchemexpress.com Modifications at this position can provide valuable insights into its role.

Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge of the free amine. This modification can increase the peptide's stability against degradation by aminopeptidases and can alter its electrostatic interactions with the negatively charged components of cell membranes. For a peptide like this compound, which interacts with negatively charged membranes, neutralizing the N-terminal charge could potentially modulate its binding affinity and subsequent lytic activity.

Alkylation or Pegylation: The addition of alkyl chains or polyethylene (B3416737) glycol (PEG) chains can alter the peptide's hydrophobicity and pharmacokinetic properties. While not a primary focus for in vitro membrane permeabilization studies, these modifications are relevant for developing analogs with altered in vivo behavior.

Studies on full-length cardiotoxins have shown that the N-terminal loop is a key determinant of their membrane-disrupting activity. nih.govmdpi.com The presence of specific residues, such as proline, and their conformation (cis/trans) can significantly influence the toxin's ability to interact with and perturb lipid bilayers. nih.gov It is known that Cardiotoxin IV is unique as it possesses a positively charged residue at the N-terminal amino acid. genscript.com Therefore, modifications to the N-terminal leucine (B10760876) of the (6-12) fragment could have a profound impact on its membrane interaction.

C-terminal Modifications:

The C-terminus of this compound is amidated, which is a common feature in many bioactive peptides.

Esterification or Reduction: Converting the C-terminal amide to an ester or reducing it to an alcohol would alter the charge and hydrogen bonding potential at this end of the peptide. Comparing the activity of these modified analogs to the amidated version would clarify the role of the C-terminal amide in membrane interaction and permeabilization.

By systematically synthesizing and testing these modified analogs in assays such as the calcein leakage assay, researchers can build a detailed structure-activity relationship profile for this compound. This knowledge is instrumental in understanding its mechanism of action and for the design of novel peptides with tailored properties.

Advanced Research Applications and Future Directions for Cardiotoxin Analog Ctx Iv 6 12 Tfa

Utility as a Molecular Probe for Negatively Charged Membrane Domains

Cardiotoxin (B1139618) Analog (CTX) IV (6-12) TFA exhibits a specific affinity for negatively charged phospholipid membranes, such as those containing phosphatidylserine (B164497) (PS) and phosphatidylinositol (PI). nih.govbohrium.com This specificity is attributed to a combination of hydrophobic and electrostatic interactions. nih.govbohrium.com The peptide's sequence, Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH2, contains hydrophobic residues that facilitate its insertion into the lipid bilayer, while the positively charged lysine (B10760008) residue at the C-terminus likely interacts with the negatively charged headgroups of the phospholipids (B1166683). nih.gov

This selective binding to anionic lipids makes Cardiotoxin Analog (CTX) IV (6-12) TFA a valuable molecular probe for identifying and studying negatively charged domains within biological membranes. In experimental settings, the intrinsic fluorescence of the tryptophan residue within the peptide sequence can be monitored. nih.gov Upon binding to negatively charged lipid vesicles, a significant blue shift in the fluorescence emission peak and an increase in fluorescence intensity are observed. nih.govbohrium.com This phenomenon indicates the transfer of the tryptophan residue from an aqueous environment to the hydrophobic interior of the membrane, providing a clear signal of the peptide's interaction with the target lipid domains. nih.gov

Table 1: Spectroscopic Changes of this compound Upon Membrane Binding

ParameterBefore BindingAfter Binding to PS/PI VesiclesSignificance
Tryptophan Fluorescence Emission Peak~350 nm~335 nmIndicates transfer to a more hydrophobic environment. nih.govbohrium.com
Fluorescence IntensityBaselineSignificantly IncreasedConfirms binding to the lipid membrane. nih.govbohrium.com

This interactive table summarizes the fluorescence changes observed when this compound interacts with negatively charged membranes.

Contributions to Understanding Membrane-Active Peptide Mechanisms and Design Principles

The study of this compound and related peptides provides crucial insights into the mechanisms of membrane-active peptides. The "three-finger" fold of the full-length cardiotoxin, from which this fragment is derived, features three loops that extend from a central hydrophobic core. nih.govresearchgate.net Research has shown that the N-terminal loop (loop I), corresponding to the (6-12) fragment, is critical for initiating the interaction with the membrane. nih.govnih.govnih.gov

Molecular dynamics simulations of full-length cardiotoxins have revealed a stepwise insertion mechanism, where loop I first embeds into the lipid bilayer, followed by the other two loops. nih.gov The conformation of this N-terminal loop, particularly the presence and configuration of proline residues, significantly influences the peptide's membrane-disrupting activity. nih.govresearchgate.net Studies on various cardiotoxin isoforms have demonstrated that variations in the amino acid sequence of this loop lead to different binding affinities and cytotoxic effects. nih.govnih.gov By isolating and studying the (6-12) fragment, researchers can focus on the initial and critical steps of membrane recognition and insertion, which helps in elucidating the fundamental principles governing the activity of the entire class of membrane-active peptides.

Rational Design of Peptide Analogs with Modulated Membrane-Disrupting Properties

For instance, substituting specific amino acids can alter the peptide's affinity for different types of lipid membranes or its ability to form pores. This approach allows for the development of peptides with increased specificity for certain cell types, such as cancer cells, which often have a higher concentration of negatively charged phospholipids on their outer leaflet. The principles of rational design can be applied to create peptides with potential therapeutic applications, such as antimicrobial or anticancer agents that selectively target and disrupt the membranes of pathogenic cells while minimizing damage to host cells. mdpi.comnih.gov

Potential for Investigating Cellular Membrane Dynamics and Integrity in Research Models

This compound is a useful tool for investigating cellular membrane dynamics and integrity in various research models. Its ability to disrupt membrane structure and induce cell lysis can be harnessed to study processes such as hemolysis and cytotoxicity. nih.govbohrium.com In hemolysis experiments, for example, the peptide has been shown to cause the complete lysis of erythrocytes, demonstrating its potent membrane-disrupting activity. nih.gov

This peptide can be used in models to study the consequences of membrane permeabilization, the role of specific lipids in maintaining membrane integrity, and the cellular responses to membrane damage. mdpi.com Furthermore, by using fluorescently labeled versions of this peptide, it is possible to visualize its interaction with cell membranes in real-time using advanced microscopy techniques, providing spatial and temporal information about membrane dynamics and the process of membrane disruption. nih.gov

Table 2: Research Applications of this compound in Cellular Models

Research AreaExperimental ModelObservationReference
Hemolytic ActivityErythrocytesComplete cell lysis nih.gov
CytotoxicityVarious Cell LinesInduction of cell death nih.govbohrium.com
Membrane DynamicsLipid VesiclesChanges in fluorescence nih.govbohrium.com

This interactive table highlights the use of this compound in different research models to study its effects on cellular membranes.

Q & A

Q. What experimental models are appropriate for studying CTX IV (6-12) TFA's cardiotoxic and myotoxic effects?

Methodological Answer: CTX IV (6-12) TFA is commonly studied in both in vivo and in vitro models. For in vivo applications:

  • Muscle Injury Models : Inject 10 μM CTX in sterile saline into mouse tibialis anterior muscles to induce reversible skeletal muscle damage, enabling studies on regeneration kinetics (monitored up to 12 weeks post-injection) .
  • Cardiomyocyte Assays : Use primary cardiomyocytes or cell lines (e.g., H9c2) to assess cytotoxic effects via lactate dehydrogenase (LDH) release or calcium flux assays. Dose-response curves (0.1–10 μM) are recommended to establish EC50 values .

Q. How should CTX IV (6-12) TFA be stored and reconstituted to ensure stability?

Methodological Answer:

  • Storage : Lyophilized powder is stable at -20°C for 3 years. Reconstituted solutions (in water or PBS) should be aliquoted and stored at -80°C for ≤6 months, avoiding freeze-thaw cycles .
  • Solubility : The peptide dissolves readily in water (≥60 mg/mL at 25°C). For cellular assays, prepare working concentrations using sterile PBS or culture media to avoid precipitation .

Q. What analytical methods validate the purity and structural integrity of CTX IV (6-12) TFA?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (220 nm) to confirm ≥95% purity. Mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (899.13 Da for free base; 1013.16 Da for TFA salt) .
  • Circular Dichroism (CD) : Assess secondary structure integrity by comparing spectra to native cardiotoxin isoforms .

Advanced Research Questions

Q. How can dosing be optimized across animal models for CTX IV (6-12) TFA studies?

Methodological Answer: Use species-specific Km coefficients for dose conversion based on body surface area:

  • Example: A mouse dose of 20 mg/kg converts to 10 mg/kg in rats using the formula:
    Rat dose=Mouse dose×Mouse Km (3)Rat Km (6)\text{Rat dose} = \frac{\text{Mouse dose} \times \text{Mouse Km (3)}}{\text{Rat Km (6)}} .
  • Validate dosing empirically via pilot studies measuring LDH release (muscle damage) or echocardiography (cardiac function) .

Q. How do batch-to-batch variations in venom sourcing impact CTX IV (6-12) TFA activity?

Methodological Answer:

  • Source Documentation : Ensure suppliers specify venom origin (e.g., Naja atra from Taiwan) and batch numbers. Variability in post-translational modifications (e.g., disulfide bonds) can alter bioactivity .
  • Bioactivity Assays : Compare batches using standardized in vitro cytotoxicity assays (e.g., IC50 in HL-60 cells) and in vivo muscle injury models to quantify potency differences .

Q. What mechanisms underlie CTX IV (6-12) TFA's dual role in membrane disruption and cell signaling?

Methodological Answer:

  • Membrane Permeabilization : Use fluorescent dyes (e.g., propidium iodide) to quantify pore formation in lipid bilayers or cells. Correlate with calcium imaging to assess ion flux .
  • Signaling Pathways : Employ phosphoproteomics or RNA-seq to identify CTX-induced pathways (e.g., NF-κB or MAPK activation). Inhibitor studies (e.g., BAY11-7082 for NF-κB) can dissect mechanistic contributions .

Q. How should contradictory data on CTX IV (6-12) TFA purity and CAS numbers be resolved?

Methodological Answer:

  • CAS Number Clarification : The free base form (CAS 115722-23-1) differs from the TFA salt (CAS 2918768-05-3). Confirm the form used via supplier COAs and MS analysis .
  • Purity Discrepancies : Cross-validate HPLC results with independent labs. Discrepancies >2% warrant re-purification via preparative HPLC or ion-exchange chromatography .

Data Reproducibility & Compliance

Q. What quality control steps ensure reproducibility in CTX IV (6-12) TFA studies?

Methodological Answer:

  • Documentation : Adhere to OECD GLP guidelines for recording storage conditions, reconstitution protocols, and instrument calibration .
  • Blinded Analysis : Use third-party labs for critical assays (e.g., histopathology) to minimize bias. Share raw data via repositories like Zenodo for transparency .

Q. How can CTX IV (6-12) TFA's role in cardiac toxicity models be standardized?

Methodological Answer:

  • Echocardiography Protocols : Follow CONSORT guidelines for longitudinal cardiac function assessment. Parameters (ejection fraction, fractional shortening) must be measured at consistent timepoints post-injection .
  • Biomarker Panels : Combine troponin-I (blood) and histopathology (tissue) to quantify cardiotoxicity. Normalize data to sham controls to account for procedural stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.